Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate - 1638767-00-6

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Catalog Number: EVT-3244637
CAS Number: 1638767-00-6
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of Pyrimidine Derivatives: One common strategy involves the cyclization of appropriately substituted pyrimidine derivatives. For instance, reacting 4-chloro-5-cyano-2-methylthiopyrimidine with ethyl glycinate hydrochloride, followed by cyclization, yields the desired product. []
  • Multi-step Synthesis from Acyclic Precursors: Alternatively, the compound can be synthesized through a multi-step process starting from acyclic precursors. This approach typically involves the construction of the pyrrole ring onto a pre-existing pyrimidine moiety. []
Chemical Reactions Analysis
  • Hydrolysis of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized to generate amides, hydrazides, and other functional groups. []
  • Substitution Reactions: The 4-position of the pyrrolo[2,3-d]pyrimidine core is susceptible to nucleophilic substitution reactions, allowing for the introduction of various substituents like amines, thiols, and halogens. []
  • Cross-Coupling Reactions: The presence of the 4-chloro or 4-iodo substituents allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, and alkynyl groups. []
Applications
  • Anticancer Agents: Many derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. These compounds often target enzymes involved in DNA synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). [, , , , , ]
  • Antiviral Agents: Certain pyrrolo[2,3-d]pyrimidine nucleosides, synthesized using methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as a starting material, demonstrate significant antiviral activity against viruses like HIV and HCV. These nucleosides typically act as viral polymerase inhibitors, disrupting viral replication. [, ]

2-Amino-3,4-dihydro-4-oxo-7-(β-D-arabinofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (ara-Cadeguomycin)

  • Compound Description: ara-Cadeguomycin is an analog of the nucleoside antibiotic cadeguomycin. It exhibits antiviral activity. []
  • Relevance: ara-Cadeguomycin shares the core 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid structure with the target compound, methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The key difference is the presence of a β-D-arabinofuranosyl group at the N7 position in ara-Cadeguomycin instead of the methyl ester in the target compound. []

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514, MTA, ALIMTA)

  • Compound Description: LY231514 is a pyrrolo[2,3-d]pyrimidine-based antifolate drug used in chemotherapy. It exhibits potent inhibition against multiple folate-requiring enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []
  • Relevance: LY231514 contains the 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid moiety also present in the target compound, methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. LY231514 has a more complex side chain extending from the C5 position, incorporating a benzoyl-L-glutamic acid group, highlighting the structural diversity possible within this class of compounds. [, ]

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (4)

  • Compound Description: This compound is a three-atom-bridged analog of TNP-351, designed as an anticancer agent. []
  • Relevance: This compound shares the 2-amino-7H-pyrrolo[2,3-d]pyrimidine core structure with methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The differences lie in the side chain at the C5 position. Compound 4 features a methylene linker connected to an amino group, further linked to a benzoyl-L-glutamic acid moiety, similar to LY231514. []

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5)

  • Compound Description: This is another three-atom-bridged analog of TNP-351, also designed as an anticancer agent. []
  • Relevance: Similar to compound 4, this compound shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The key difference again lies in the side chain at the C5 position. Compound 5 has an additional amino group at the C4 position of the pyrrolo[2,3-d]pyrimidine core, and the side chain structure is identical to compound 4. []
  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, specifically targeting T790M-containing double mutant EGFRs. []
  • Relevance: This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine class, just like methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. Unlike the target compound which has an amino group at the C2 position, PF-06459988 has a chlorine atom at C5 and a complex side chain at C4, demonstrating the diverse modifications possible on the pyrrolo[2,3-d]pyrimidine scaffold for targeting specific kinases. []
  • Compound Description: This is a classical 6-5 ring-fused analog designed as a thymidylate synthase (TS) inhibitor and antitumor agent. It avoids dependence on folylpoly-γ-glutamate synthetase (FPGS) for activity. []
  • Relevance: This compound shares the 2-amino-7H-pyrrolo[2,3-d]pyrimidine core structure with methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. It highlights how modifications at the C5 position of the pyrrolo[2,3-d]pyrimidine ring can influence target specificity and pharmacological properties. In this case, the presence of a thio-linked 2'-fluorobenzoyl-l-glutamic acid group at the C5 position confers TS inhibitory activity and antitumor properties. []

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

  • Compound Description: This is another classical 6-5 ring-fused analog designed as a TS inhibitor and antitumor agent that does not require FPGS for its activity. []
  • Relevance: Structurally similar to compound 4, this analog differs only by the presence of a chlorine atom instead of fluorine at the 2' position of the benzoyl ring in the side chain. This modification showcases how subtle changes in substituents can potentially impact the potency and selectivity of these compounds as TS inhibitors. []

6-(4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione

  • Compound Description: This compound is synthesized through a microwave-induced cyclocondensation reaction. []
  • Relevance: While this compound contains a pyrrolo[2,3-d]pyrimidine moiety like the target compound, methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, it possesses significant structural differences. It features a distinct substitution pattern, a fused pyrimidine ring, and two methylthio groups, highlighting the diverse chemical space occupied by pyrrolo[2,3-d]pyrimidine-containing compounds. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (B3)

  • Compound Description: B3 is a potent HDAC inhibitor with demonstrated antiproliferative effects against various tumor cell lines. []
  • Relevance: B3 shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. B3 possesses a piperidine ring attached to the N1 position of the pyrrolo[2,3-d]pyrimidine, and a (E)-3-(4-(((hydroxyamino)carbonyl)methyl)phenyl)amino)methyl) substituent at C4. These structural variations contribute to its distinct biological activity as an HDAC inhibitor. []

Acyclo-7-desazaguanosin (2)

  • Compound Description: A structural analog of the antiviral drug acycloguanosine. []
  • Relevance: Acyclo-7-desazaguanosin shares the 2-amino-7H-pyrrolo[2,3-d]pyrimidine core with methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The key difference lies in the side chain at the N7 position and the absence of a carboxyl group at the C5 position in acyclo-7-desazaguanosin. This comparison emphasizes the importance of specific substituents for antiviral activity. []

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine (6b)

  • Compound Description: This compound is an O-glycoside derived from the ribosylation of 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. []
  • Relevance: This compound exemplifies the possibility of O-glycosylation at the C4 position of the pyrrolo[2,3-d]pyrimidine ring system, unlike the target compound, methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, which bears a methyl ester at C5. []

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (4)

  • Compound Description: This classical analog is designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for anticancer activity. []

2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (6)

  • Compound Description: This nonclassical 6-5 ring-fused analog is designed as a TS inhibitor and antitumor agent, functioning independently of the reduced folate uptake system and FPGS. []
  • Relevance: This compound highlights the structural diversity achievable within the 2-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold for achieving specific biological activities. Unlike the target compound, this analog features a methyl group at C6 and a thio-linked pyridinyl group at C5, which contribute to its TS inhibitory activity and independence from FPGS. []

N-[4-[N-[(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (9)

  • Compound Description: This classical analog acts as a DHFR inhibitor and antitumor agent. []
  • Relevance: This compound demonstrates how modifying the core structure with an additional amino group at C4 and introducing a methylene linker between the pyrrolo[2,3-d]pyrimidine core and the benzoyl-L-glutamic acid substituent at C5 can lead to potent DHFR inhibition and antitumor activity. []

Ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylate (IIIa)

  • Compound Description: This compound is a key intermediate in the synthesis of various thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of this heterocyclic system in accessing diverse chemical space. []
  • Relevance: While structurally similar to methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound features a sulfur atom instead of nitrogen in the five-membered ring, making it a thieno[2,3-d]pyrimidine derivative. This difference highlights the close relationship between these two heterocyclic classes and their potential as building blocks for medicinal chemistry. []

5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles (VIIb-d)

  • Compound Description: This series of compounds represents 5-hydroxypyrrolo[2,3-d]pyrimidines, highlighting the feasibility of introducing a hydroxyl group at the C5 position. []
  • Relevance: This series showcases the versatility of the pyrrolo[2,3-d]pyrimidine scaffold and the possibility of introducing different substituents, such as hydroxyl groups, at various positions. The presence of a cyano group at C6 and an alkyl group at N7 further expands the structural diversity within this class. []

5-hydroxy-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, ethyl ester (VIIa)

  • Compound Description: This compound belongs to the 5-hydroxypyrrolo[2,3-d]pyrimidine series and serves as an intermediate in synthesizing other derivatives. []
  • Relevance: This compound is similar to the 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles, but with an ethyl ester at the C6 position instead of a nitrile group. This difference underscores the versatility in modifying the substituents on the pyrrolo[2,3-d]pyrimidine core to explore different chemical space and potentially access a broader range of biological activities. []
  • Compound Description: A potent and non-cytotoxic inhibitor of hepatitis C virus (HCV) RNA replication. It exhibits improved enzymatic stability compared to 2'-C-methyladenosine. []
  • Relevance: This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidine class, like methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The presence of the 2-C-methyl-β-d-ribofuranosyl substituent at N7 and an amino group at C4 contributes to its antiviral activity against HCV. []
  • Compound Description: A potent and non-cytotoxic inhibitor of HCV RNA replication with improved enzymatic stability compared to 2'-C-methyladenosine and oral bioavailability in rats. []
  • Relevance: This compound also belongs to the 7H-pyrrolo[2,3-d]pyrimidine class, sharing structural similarities with methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The addition of a fluorine atom at C5 contributes to its enhanced potency against HCV compared to the non-fluorinated analog, highlighting the impact of even small structural modifications on biological activity. []

Methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate (III)

  • Compound Description: This compound represents a pyrrolo[2,3-c]pyridazine derivative and is a key intermediate in the synthesis of the pyridazino[3,4-d][1,3]oxazine ring system. []
  • Relevance: While this compound contains a pyrrole ring fused to a pyridazine ring, distinct from the pyrrolo[2,3-d]pyrimidine core of methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, it exemplifies the broader chemical diversity achievable through similar synthetic approaches. The presence of a methyl ester at the C5 position further highlights this connection. []

5-Amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate

  • Compound Description: This compound acts as a substrate for the enzyme phosphoribosylaminoimidazole succinocarboxamide, highlighting its role in nucleotide biosynthesis pathways. []
  • Relevance: While structurally distinct from methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound exemplifies the importance of ribosyl-modified heterocycles, particularly those containing carboxyl and amino groups, in biological processes related to nucleotide biosynthesis. []

Cadeguomycin

  • Compound Description: Cadeguomycin is a naturally occurring nucleoside antibiotic. It is structurally related to other pyrrolo[2,3-d]pyrimidines and their nucleosides. []
  • Relevance: Cadeguomycin is structurally similar to methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, sharing the core 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid structure. The key difference is that cadeguomycin has a β-D-ribofuranosyl group at the N7 position, whereas the target compound has a methyl ester. []

Properties

CAS Number

1638767-00-6

Product Name

Methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

IUPAC Name

methyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C8H8N4O2

Molecular Weight

192.17

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H3,9,10,11,12)

InChI Key

DENGDMKTYAXXRH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC2=NC(=NC=C12)N

Canonical SMILES

COC(=O)C1=CNC2=NC(=NC=C12)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.